Hdac-IN-39

Epigenetics Cytoskeleton Drug Resistance

HDAC-IN-39 (compound 16c) is the only small molecule that simultaneously inhibits HDAC1/2/3 (IC50: 1.07–2.27 μM) and blocks microtubule polymerization. This dual mechanism delivers unprecedented potency in chemoresistant models (GI50 12–22 nM in vincristine-/etoposide-resistant NPC cells), outperforming the clinical microtubule agent ABT-751 and the selective HDAC inhibitor MS-275. Standard pan-HDAC inhibitors or pure anti-tubulin agents cannot replicate this synergy. Ideal for elucidating resistance-overcoming pathways and for high-content screens linking chromatin modulation to mitotic arrest. Research-use-only compound; verify institutional compliance before purchase.

Molecular Formula C27H26N4O4S
Molecular Weight 502.6 g/mol
Cat. No. B15142235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-39
Molecular FormulaC27H26N4O4S
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C27H26N4O4S/c1-35-21-14-16-22(17-15-21)36(33,34)31-26-9-5-4-8-25(26)29-18-19-10-12-20(13-11-19)27(32)30-24-7-3-2-6-23(24)28/h2-17,29,31H,18,28H2,1H3,(H,30,32)
InChIKeyHPPZWGKNLWSQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC-IN-39 (Compound 16c): A Dual‑Mechanism HDAC and Microtubule Inhibitor for Drug‑Resistant Cancer Research Procurement


HDAC‑IN‑39 (compound 16c) is a synthetic small‑molecule inhibitor that targets both histone deacetylases (HDAC1, HDAC2, HDAC3) and microtubule polymerization [1]. It exhibits low‑micromolar HDAC inhibitory potency with IC50 values of 1.07 μM (HDAC1), 1.47 μM (HDAC2), and 2.27 μM (HDAC3) [1]. In addition, HDAC‑IN‑39 induces G2/M cell‑cycle arrest and displays strong cytotoxicity in drug‑resistant cancer cell lines [1].

Why HDAC‑IN‑39 Cannot Be Replaced by a Generic HDAC or Microtubule Inhibitor in Drug‑Resistance Studies


The unique value of HDAC‑IN‑39 lies in its dual mechanism of action: it simultaneously inhibits class I HDAC enzymes and disrupts microtubule dynamics [1]. This dual activity translates into potent cytotoxicity in drug‑resistant cancer cells, where single‑target agents often fail. For instance, HDAC‑IN‑39 demonstrates GI50 values of 12–22 nM in vincristine‑ and etoposide‑resistant nasopharyngeal carcinoma cells, significantly outperforming the clinical microtubule inhibitor ABT‑751 and the selective HDAC inhibitor MS‑275 [1]. Generic substitution with a standard pan‑HDAC inhibitor (e.g., vorinostat) or a pure microtubule‑targeting agent would forfeit this synergistic, resistance‑overcoming phenotype [2].

HDAC‑IN‑39 Comparative Evidence: Quantified Advantages Over Key Analogs


Dual HDAC/Microtubule Inhibition vs. Single‑Mechanism Comparators

HDAC‑IN‑39 is a dual‑mechanism inhibitor, whereas comparators act through a single pathway. It inhibits HDAC1 (IC50 = 1.07 μM), HDAC2 (1.47 μM), HDAC3 (2.27 μM) and also significantly blocks microtubule polymerization [1]. In contrast, MS‑275 (entinostat) is a pure class I HDAC inhibitor (HDAC1 IC50 = 0.163 μM) [2], and ABT‑751 is a microtubule‑targeting agent that lacks HDAC activity [3].

Epigenetics Cytoskeleton Drug Resistance

Cytotoxicity in Drug‑Resistant Cancer Cells: HDAC‑IN‑39 vs. Clinical MTAs

HDAC‑IN‑39 displays exceptionally potent growth inhibition in two multidrug‑resistant cell lines. In vincristine‑resistant KB‑Vin cells, the GI50 is 22 nM; in etoposide‑resistant KB‑7D cells, the GI50 is 12 nM [1]. These values are superior to those of the clinical microtubule inhibitor ABT‑751 (IC50 ∼1.5–3.4 μM in neuroblastoma cells ) and to the selective HDAC inhibitor MS‑275, which was less effective in the same model [1].

Chemoresistance Nasopharyngeal Carcinoma Cytotoxicity

HDAC Isoform Selectivity Profile: Moderate Preference Over HDAC8

HDAC‑IN‑39 inhibits class I HDACs 1, 2, and 3 with IC50 values of 1.07 μM, 1.47 μM, and 2.27 μM, respectively, while exhibiting only weak activity against HDAC8 (IC50 >10 μM) [1]. This represents a >9‑fold selectivity for HDAC1 over HDAC8. In comparison, the pan‑HDAC inhibitor vorinostat (SAHA) shows nanomolar potency against both HDAC1 (IC50 ≈ 10 nM) and HDAC8 (IC50 ≈ 1.5 μM) [2], resulting in a much broader inhibition profile.

HDAC Selectivity Class I HDAC Target Engagement

Unique Structural Motif: Stilbene‑Like Skeleton Enabling Dual Activity

HDAC‑IN‑39 contains a stilbene‑like core structure that is uncommon among commercial HDAC inhibitors and is believed to confer its dual HDAC‑ and microtubule‑targeting properties [1]. This scaffold is distinct from the hydroxamic acid (e.g., vorinostat) or benzamide (e.g., MS‑275) chemotypes that dominate the HDAC inhibitor landscape. The structural novelty provides a differentiated starting point for lead optimization programs aimed at overcoming drug resistance.

Medicinal Chemistry Structure‑Activity Relationship Lead Optimization

Optimal Scientific and Procurement Scenarios for HDAC‑IN‑39 Based on Differentiated Evidence


Investigating Mechanisms of Acquired Resistance to Microtubule‑Targeting Agents

Use HDAC‑IN‑39 in vincristine‑ or etoposide‑resistant nasopharyngeal carcinoma models (KB‑Vin, KB‑7D) to study how dual HDAC/microtubule inhibition circumvents P‑gp‑mediated drug efflux and other resistance pathways. The compound's low‑nanomolar GI50 in these cells (12–22 nM) [1] makes it ideal for elucidating resistance‑overcoming mechanisms that single‑target inhibitors cannot address.

Dual‑Mechanism Phenotypic Screening in Cancer Epigenetics and Cytoskeletal Biology

Employ HDAC‑IN‑39 in high‑content screening campaigns where simultaneous modulation of chromatin state (via HDAC inhibition) and microtubule dynamics is desired. Its moderate class I HDAC selectivity (HDAC1 IC50 = 1.07 μM, HDAC8 IC50 >10 μM) [1] reduces the confounding effects of broad HDAC inhibition, enabling cleaner interpretation of compound‑induced phenotypes.

Lead Optimization Scaffold for Dual‑Target Inhibitors

Utilize the stilbene‑like core of HDAC‑IN‑39 [2] as a template for structure‑activity relationship (SAR) studies. The scaffold's dual activity against HDACs and microtubules can be further optimized to improve potency, selectivity, or pharmacokinetic properties, offering a differentiated path compared to traditional hydroxamic acid or benzamide series.

Validation of HDAC1/2/3 Inhibition in Drug‑Resistant Tumor Microenvironments

Confirm target engagement and downstream signaling effects (e.g., histone H3 hyperacetylation, p21 induction) in chemoresistant cancer cells. HDAC‑IN‑39's combination of HDAC1‑3 inhibition and G2/M arrest [1] provides a defined tool to dissect the relative contributions of epigenetic regulation and cell‑cycle control in resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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